![molecular formula C8H4F3NO5 B3102788 2-Nitro-4-(trifluoromethoxy)benzoic acid CAS No. 142494-70-0](/img/structure/B3102788.png)
2-Nitro-4-(trifluoromethoxy)benzoic acid
Overview
Description
Scientific Research Applications
Degradation and Stability Analysis
A study by Barchańska et al. (2019) investigated the stability and degradation processes of nitisinone, which degrades into 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA) under certain conditions. The research employed liquid chromatography coupled with mass spectrometry (LC-MS/MS) to determine the stability of nitisinone in different experimental conditions. It was found that nitisinone's stability increases with increasing pH of the solution, and the degradation products, including NTFA, show considerable stability under the studied conditions. This research contributes to understanding the properties of NTFA and its role in the degradation of nitisinone (Barchańska et al., 2019).
Crystallographic and Spectroscopic Characterization
Diehl III et al. (2019) conducted crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and its isomers. This study provided insights into the steric interactions and the spatial orientation of the carboxylic acid and nitro groups in these compounds. Such detailed structural information is crucial for understanding the chemical behavior and potential applications of these compounds (Diehl III et al., 2019).
Synthesis Techniques
The synthesis of similar compounds, such as 2-nitro-4-methylsulfonylbenzoic acid, has been explored in various studies. For instance, Ci Long-wang (2013) and Peng Jia-bin (2010) researched the synthesis technology and conditions for producing 2-nitro-4-methylsulfonyl benzoic acid, highlighting efficient methods with high yields and purity. These studies are relevant for understanding the synthesis pathways that could potentially be adapted for 2-nitro-4-(trifluoromethoxy)benzoic acid (Ci Long-wang, 2013); (Peng Jia-bin, 2010).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that the compound can cause irritation to the skin and eyes, and may have effects on the respiratory system
Biochemical Pathways
It’s possible that the compound may interact with multiple pathways, given its potential effects on the respiratory system .
Result of Action
It’s known to cause skin and eye irritation, and may have effects on the respiratory system .
properties
IUPAC Name |
2-nitro-4-(trifluoromethoxy)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO5/c9-8(10,11)17-4-1-2-5(7(13)14)6(3-4)12(15)16/h1-3H,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JANOFBIDZFXRKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501273932 | |
Record name | 2-Nitro-4-(trifluoromethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501273932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
142494-70-0 | |
Record name | 2-Nitro-4-(trifluoromethoxy)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142494-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nitro-4-(trifluoromethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501273932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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